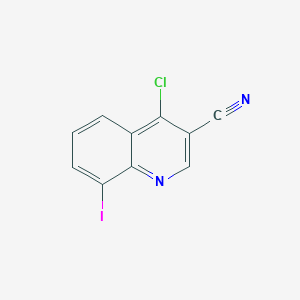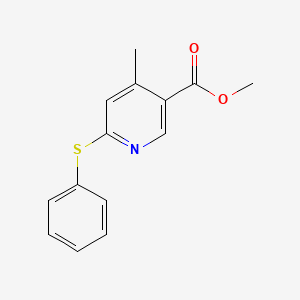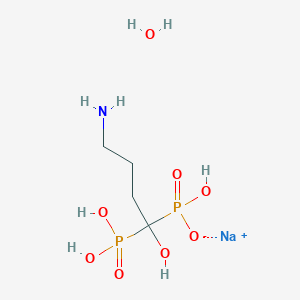![molecular formula C9H17FN2O2 B13007265 tert-butyl N-[3-(fluoromethyl)azetidin-3-yl]carbamate](/img/structure/B13007265.png)
tert-butyl N-[3-(fluoromethyl)azetidin-3-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-[3-(fluoromethyl)azetidin-3-yl]carbamate: is a chemical compound with the molecular formula C9H17FN2O2 and a molecular weight of 204.24 g/mol . This compound is known for its unique structure, which includes a fluoromethyl group attached to an azetidine ring, making it a subject of interest in various fields of scientific research .
Métodos De Preparación
The synthesis of tert-butyl N-[3-(fluoromethyl)azetidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a fluoromethyl azetidine derivative under specific conditions . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
tert-butyl N-[3-(fluoromethyl)azetidin-3-yl]carbamate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, bases, and specific temperature and pressure conditions to drive the reactions to completion . The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
tert-butyl N-[3-(fluoromethyl)azetidin-3-yl]carbamate has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of tert-butyl N-[3-(fluoromethyl)azetidin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response . The fluoromethyl group and azetidine ring play crucial roles in its binding affinity and specificity towards these targets . The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the detailed molecular interactions .
Comparación Con Compuestos Similares
tert-butyl N-[3-(fluoromethyl)azetidin-3-yl]carbamate can be compared with other similar compounds, such as:
- tert-butyl N-[3-(azetidin-3-yl)-2,2-dimethylpropyl]carbamate
- tert-butyl N-[(3-fluoroazetidin-3-yl)methyl]carbamate
- tert-butyl N-(3-hydroxypropyl)carbamate
These compounds share structural similarities but differ in their substituents and functional groups, which can influence their chemical properties and biological activities .
Propiedades
Fórmula molecular |
C9H17FN2O2 |
|---|---|
Peso molecular |
204.24 g/mol |
Nombre IUPAC |
tert-butyl N-[3-(fluoromethyl)azetidin-3-yl]carbamate |
InChI |
InChI=1S/C9H17FN2O2/c1-8(2,3)14-7(13)12-9(4-10)5-11-6-9/h11H,4-6H2,1-3H3,(H,12,13) |
Clave InChI |
ORZOGCSLTFDKEB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1(CNC1)CF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-yl)methanamine](/img/structure/B13007184.png)
![Benzo[d]thiazole-4-carbonitrile](/img/structure/B13007187.png)
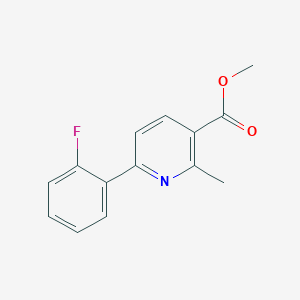
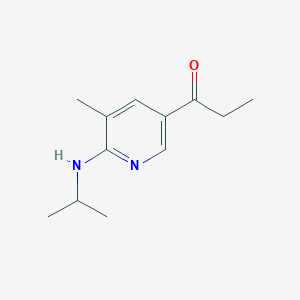
![7-Benzylidene-4-phenyl-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B13007206.png)
![7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carbonitrile](/img/structure/B13007218.png)
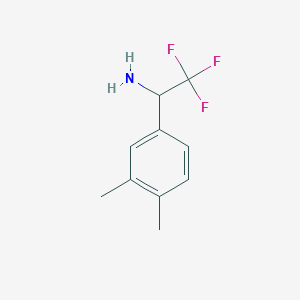
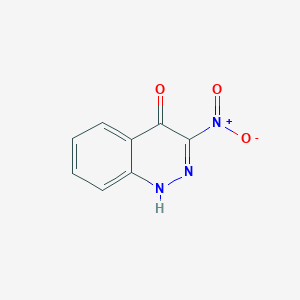
![2-[(3,6-Dichloropyridazin-4-yl)amino]-3-methylbutan-1-ol](/img/structure/B13007242.png)
![2-(7-Oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetic acid](/img/structure/B13007243.png)
